

Reference Spectra Guide: D-[2-13C]Gulose Anomers

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Compound of Interest

Compound Name: *D*-[2-13C]gulose

Cat. No.: B1516552

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Executive Summary

Product: **D-[2-13C]Gulose** (Isotopically Labeled Monosaccharide) Primary Application: Metabolic flux analysis, conformational studies of idose/gulose interconversion, and NMR-based structural elucidation. Differentiation: Unlike unlabelled D-gulose, the D-[2-13C] variant provides a site-specific spectral handle, eliminating signal overlap in complex biological matrices and allowing for precise measurement of C2-H2 coupling constants ().

This guide provides a technical comparison between natural abundance D-gulose and the [2-13C]-enriched isotopomer, focusing on nuclear magnetic resonance (NMR) spectral features in aqueous solution.

Technical Specifications & Anomeric Equilibrium

D-Gulose is a rare aldohexose that exhibits a complex mutarotational equilibrium in aqueous solution. Unlike D-glucose, which exists almost exclusively in pyranose forms, D-gulose maintains a significant population of furanose isomers.

Labeling Specifics:

- Isotope: Carbon-13 (C)

- Position: C-2 (Carbonyl-adjacent in linear form; ring carbon in cyclic forms)
- Enrichment: Typically >99%

Anomeric Composition (Aqueous, 30°C)

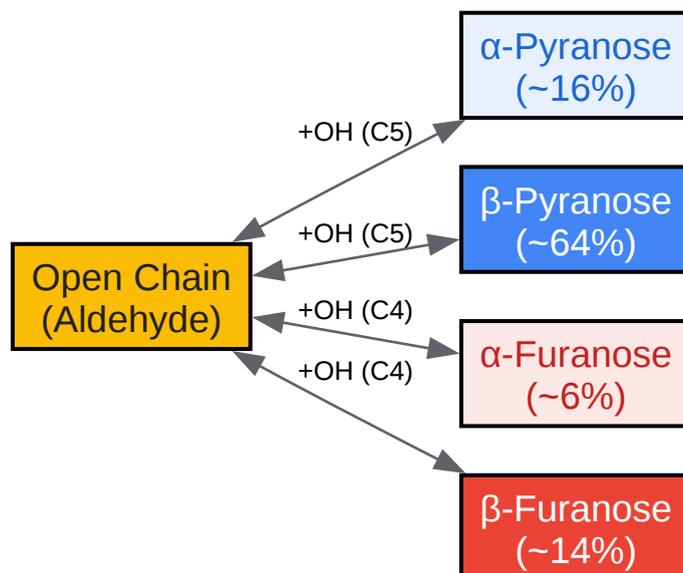
The spectral analysis must account for four distinct species in equilibrium. The [2-¹³C] label will appear in all four forms, with chemical shifts dependent on the ring size and anomeric configuration.

Species	Abundance (%)	Ring Conformation
-D-Gulopyranose	~64%	(favored)
-D-Gulopyranose	~16%	
-D-Gulofuranose	~14%	/
-D-Gulofuranose	~6%	/

Data grounded in classic carbohydrate equilibration studies (Angyal, 1969).

Visualization: Anomeric Equilibrium Pathways

The following diagram illustrates the dynamic equilibrium relevant to the spectral acquisition.



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Figure 1: Mutarotational equilibrium of D-glucose in aqueous solution. The open-chain form is transient and typically not observed in standard NMR.

Spectral Comparison: Unlabelled vs. D-[2-¹³C]Glucose

The introduction of the

C label at C2 drastically alters the appearance of both

H and

C spectra.

C-NMR Comparison (150 MHz, D₂O)

Feature	Unlabelled D-Gulose	D-[2-13C]Gulose
C2 Signal Intensity	Weak (1.1% natural abundance)	Dominant (>99% enrichment)
C2 Multiplicity	Singlet (usually)	Singlet (decoupled) or Doublet (coupled)
C1, C3-C6 Signals	Visible, equal intensity to C2	Visible, but dwarfed by C2 intensity
C1-C2 Coupling	Not observed	satellites visible on C1 (approx 45-50 Hz)

Reference Chemical Shifts (ppm relative to TSP):

- -Pyranose (Major):
 - C1: 98.4 ppm
 - C2: 74.8 ppm (Target Signal)
 - C3: 76.6 ppm
- -Pyranose:
 - C1: 93.8 ppm
 - C2: 71.8 ppm (Target Signal)

H-NMR Comparison (600 MHz, D₂O)

The proton spectrum is the most critical for structural verification. In the unlabelled compound, H₂ appears as a complex multiplet due to

couplings. In the [2-13C] isotopomer, the large one-bond heteronuclear coupling dominates.

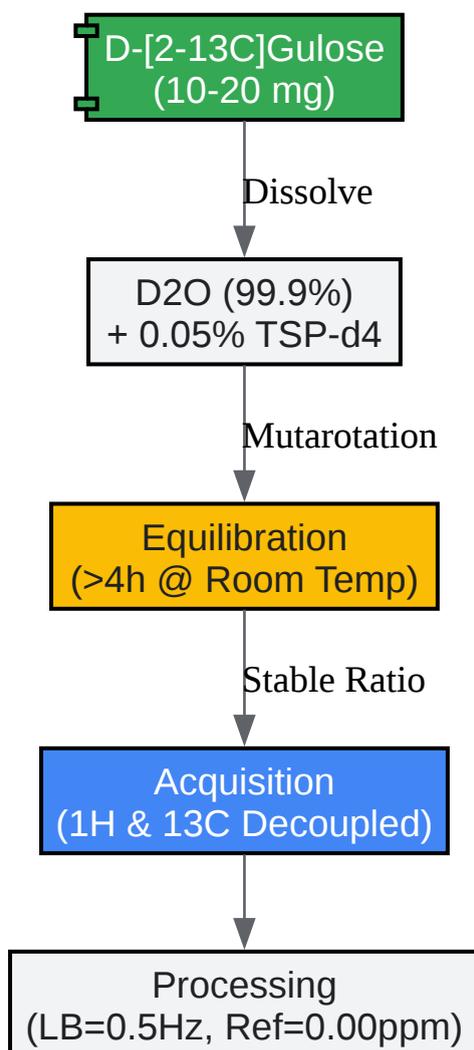
Feature	Unlabelled D-Gulose	D-[2-13C]Gulose
H2 Signal	dd (doublet of doublets)	d-dd (large doublet splitting)
Coupling Constant	Hz (-pyr)	Hz (Dominant)
H1 Signal	Doublet ()	Doublet of doublets (split by C2 via)

Key Diagnostic: Look for the "heteronuclear satellites." The H2 signal will be split into two parts separated by ~145 Hz (approx. 0.24 ppm at 600 MHz), straddling the chemical shift position of the unlabelled H2.

Experimental Protocol: Spectral Acquisition

To ensure reproducibility and accurate assignment of the anomeric forms, follow this self-validating protocol.

Workflow Visualization



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Figure 2: Step-by-step workflow for acquiring reference spectra.

Detailed Methodology

- Sample Preparation:
 - Weigh 10–20 mg of **D-[2-13C]gulose**.
 - Dissolve in 0.6 mL of D₂O (99.9% D).
 - Internal Standard: Add 0.05% (w/v) TSP-d

(3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) for chemical shift referencing ().

- Equilibration (Critical Step):
 - Freshly dissolved gulose is not at equilibrium.
 - Allow the sample to sit at room temperature (25°C) for at least 4 hours (or overnight) to stabilize the pyranose/furanose ratio.
 - Validation: Acquire a quick 1H scan. If the integrals change over 30 mins, equilibrium is not reached.
- Acquisition Parameters:
 - Temperature: 298 K (25°C).
 - C Channel: Inverse gated decoupling (to suppress NOE if quantitative integration is required) or standard broadband decoupling for max sensitivity.
 - Relaxation Delay (D1): Set D1 2.0s to allow relaxation of the quaternary-like enhanced C2 signal.

References

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- To cite this document: BenchChem. [Reference Spectra Guide: D-[2-13C]Gulose Anomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1516552#reference-spectra-for-d-2-13c-gulose-anomers>]

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